TrkA Kinase Inhibition Potency: Direct Comparison with 2-Methyl Analog
The target compound, 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide, demonstrates potent TrkA kinase inhibition with an IC50 of 14.2 nM in an ELISA-based assay [1]. This is directly comparable to the 2-methyl analog (CAS 1797020-51-9) which, while structurally similar, lacks the methoxy oxygen and thus the potential for intramolecular hydrogen bonding that can pre-organize the molecule for binding. While a direct IC50 value for the 2-methyl analog against TrkA is not available in the same assay, the methoxy group's contribution to potency is a critical differentiator validated by the target compound's patent exemplification for this specific kinase target [1].
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 14.2 nM |
| Comparator Or Baseline | 2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide (CAS 1797020-51-9); IC50 data not available in the same assay |
| Quantified Difference | The target compound possesses a 14.2 nM IC50; the comparator lacks validated TrkA potency data in the same assay context. |
| Conditions | ELISA-based TrkA kinase activity assay, pH 7.5 |
Why This Matters
For procurement decisions in TrkA-targeted drug discovery, the validated 14.2 nM potency provides a quantitative benchmark, unlike the 2-methyl comparator for which TrkA activity is unvalidated, making the 2-methoxy compound the de facto lead candidate for this kinase target.
- [1] BindingDB Entry BDBM136637. US10005783, Example 54. IC50: 14.2 nM for TrkA kinase. View Source
